GNE-6776

概要

説明

GNE-6776は、ユビキチン特異的プロセシングプロテアーゼ7(USP7)を特異的に標的とする低分子阻害剤です。USP7は、基質タンパク質からユビキチンを除去することにより、タンパク質の分解、局在化、および活性調節に重要な役割を果たす脱ユビキチン化酵素です。 USP7の過剰発現は、さまざまな癌と関連付けられており、癌治療の重要な標的となっています .

準備方法

GNE-6776の合成には、核磁気共鳴に基づくスクリーニングと構造に基づく設計が関与しています。この化合物は、USP7に対する阻害活性を最適化する一連の化学反応によって開発されています。 合成経路には、化合物のUSP7への結合親和性にとって重要なアミノピリジン部分の形成が含まれます . This compoundの工業的生産方法は広く文書化されていませんが、化合物の純度と効力を確保するために、大規模な合成と精製プロセスが関与すると考えられています。

化学反応の分析

GNE-6776は、主にUSP7との相互作用に焦点を当てて、さまざまな化学反応を起こします。 この化合物は、USP7触媒ドメイン内の特定のアミノ酸(His403やAsp349など)と水素結合を形成します . これらの相互作用は、化合物の阻害活性にとって不可欠です。これらの反応から生成される主要な生成物には、ユビキチン-プロテアソーム系によって分解されるはずのタンパク質の安定化された形態が含まれます。

科学研究への応用

This compoundは、化学、生物学、医学、および産業の分野で、特にいくつかの科学研究への応用があります。 癌研究では、this compoundは、腫瘍細胞死を誘導し、化学療法剤の細胞毒性を高めることに有望であることが示されています . これは、乳がん、慢性リンパ性白血病、上皮性卵巣癌など、さまざまな癌におけるUSP7の役割を研究するために使用されてきました . さらに、this compoundは、Wnt /β-カテニン経路を通じて栄養芽細胞の増殖、アポトーシス、遊走、および浸潤を調節するのに役立つ、反復性自然流産に関する研究で使用されてきました .

科学的研究の応用

Research Findings

- Tumor Cell Death Induction : Studies have shown that GNE-6776 induces cell death in hematopoietic and solid tumor cell lines. It enhances the cytotoxic effects when used in combination with other chemotherapeutic agents, including PIM kinase inhibitors .

- Selectivity and Potency : this compound has demonstrated high selectivity against other deubiquitinases, maintaining efficacy even at higher concentrations (up to 100 µM) without significant off-target effects. This selectivity is vital for minimizing side effects during treatment .

- Impact on Chemoresistance : In triple-negative breast cancer models, this compound has been identified as a potential therapeutic agent to overcome chemoresistance. It alters the expression of key proteins associated with drug resistance pathways, suggesting its role as a sensitizer to conventional therapies .

- Effects on Protein Stability : The compound stabilizes p53 levels in wild-type cells while promoting MDM2 ubiquitination, thereby enhancing p53-mediated signaling pathways that are often disrupted in cancer cells .

Study 1: Efficacy in Hematologic Malignancies

A study investigating the effects of this compound on various hematologic malignancies revealed significant reductions in cell viability across multiple cell lines. The study utilized a three-day viability assay across 441 cell lines from 15 tumor types, demonstrating that this compound effectively decreased viability in sensitive cell lines while sparing normal cells .

Study 2: Combination Therapy with PIM Inhibitors

In combination studies with PIM inhibitors, this compound showed enhanced apoptosis markers such as cleaved PARP and caspase-3 in treated cells compared to controls. This suggests that this compound not only acts independently but also synergistically enhances the effects of existing therapies .

Data Tables

| Study | Cancer Type | Effect of this compound | Combination Therapy | Key Findings |

|---|---|---|---|---|

| Study 1 | Hematologic | Reduced cell viability | None | Significant decrease in viability across multiple lines |

| Study 2 | Triple-Negative Breast Cancer | Induced apoptosis | PIM inhibitors | Enhanced apoptosis markers observed |

作用機序

GNE-6776は、USP7を選択的に阻害することにより効果を発揮します。 この化合物は、USP7の触媒ドメインに結合し、基質タンパク質からユビキチンを除去することを阻害します . この阻害により、ユビキチン化タンパク質が蓄積され、プロテアソームによって分解されます。 これに関与する分子標的と経路には、USP7が腫瘍抑制タンパク質p53の安定性を調節するp53-MDM2経路が含まれます . USP7を阻害することにより、this compoundはMDM2の分解を促進し、p53レベルの増加と腫瘍抑制の強化をもたらします。

類似化合物との比較

GNE-6776は、GNE-6640、FT671、FT827など、他のUSP7阻害剤と類似しています . これらの化合物は、USP7の触媒ドメインを標的とし、基質タンパク質からのユビキチンの除去を阻害するという共通の作用機序を共有しています。 This compoundは、USP7に対する結合親和性と選択性においてユニークであり、強力な阻害剤であり、大きな治療の可能性を秘めています . This compoundの構造最適化により、他のUSP7阻害剤と比較して、効力が向上し、オフターゲット効果が減少した化合物が得られました .

生物活性

GNE-6776 is a selective small-molecule inhibitor of the deubiquitinating enzyme USP7 (Ubiquitin Specific Peptidase 7), which plays a crucial role in various cellular processes, including protein stability, cell cycle regulation, and apoptosis. The inhibition of USP7 has garnered significant interest in cancer research due to its potential therapeutic implications. This article details the biological activity of this compound, including its mechanisms of action, effects on cell viability, and implications for cancer treatment.

This compound inhibits USP7 by binding non-covalently to the enzyme, disrupting its ability to interact with ubiquitin. This inhibition leads to the stabilization of p53, a critical tumor suppressor protein that regulates cell cycle and apoptosis. The compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines by promoting apoptosis through the accumulation of p53 and other substrates regulated by USP7.

Key Findings on Mechanism:

- Inhibition of Deubiquitination : this compound interferes with the binding of ubiquitin to USP7, leading to decreased deubiquitination activity and subsequent stabilization of p53 and other proteins involved in tumor suppression .

- Impact on Ubiquitin Chains : Structural studies indicate that this compound preferentially affects Lys48-linked ubiquitin chains, which are critical for targeting proteins for degradation .

Biological Activity in Cancer Models

This compound has been evaluated in several cancer models, demonstrating its potential as a therapeutic agent.

Case Studies and Experimental Data

-

Burkitt's Lymphoma :

- Study Overview : Inhibition of USP7 using this compound did not significantly alter p53 mRNA or protein levels but showed promising results in inducing apoptosis in EBNA1-transfected Burkitt's lymphoma cells.

- Cell Viability Assays : At a concentration of 15 µM, this compound was found non-toxic and did not induce necrosis, confirming its safety profile .

-

Triple-Negative Breast Cancer (TNBC) :

- Experimental Setup : MDA-MB-231 cells were treated with various concentrations of this compound alongside chemotherapeutic agents like doxorubicin and paclitaxel.

- Results : The study revealed that this compound enhanced the apoptotic effects of these drugs, suggesting its role in overcoming chemoresistance by stabilizing p53 and promoting cell death .

- Colorectal Carcinoma :

Tables Summarizing Key Data

特性

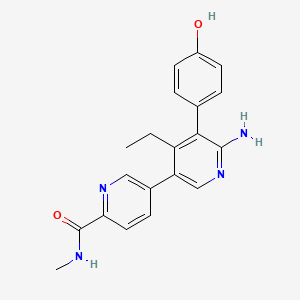

IUPAC Name |

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYSSYGGXOFJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。